methyl4-ethynylthiophene-2-carboxylate
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Overview
Description
methyl4-ethynylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a carboxylic acid group at the second position, an ethynyl group at the fourth position, and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl4-ethynylthiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-thiophenecarboxylic acid with an ethynylating agent under suitable conditions to introduce the ethynyl group at the fourth position. This is followed by esterification with methanol to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
methyl4-ethynylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ethynyl group to an alkene or alkane.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkenes.
Scientific Research Applications
methyl4-ethynylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl4-ethynylthiophene-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Thiophenecarboxylic acid, 4-phenyl-, ethyl ester
- 2-Thiophenecarboxylic acid, 4-nitrophenyl ester
- Thiophene-2-carboxylic acid
Uniqueness
methyl4-ethynylthiophene-2-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to other thiophene derivatives. This makes it valuable in applications requiring specific electronic or structural characteristics.
Properties
IUPAC Name |
methyl 4-ethynylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S/c1-3-6-4-7(11-5-6)8(9)10-2/h1,4-5H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSBWVAUINOYNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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